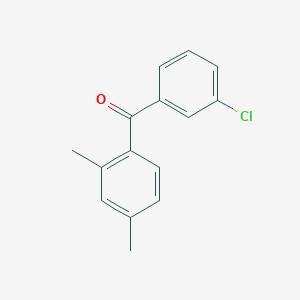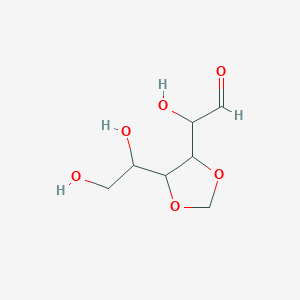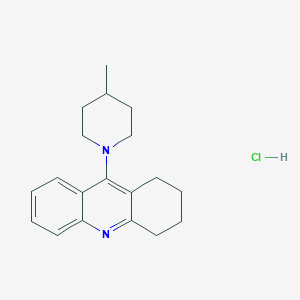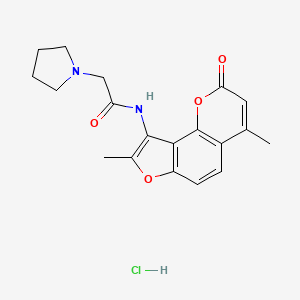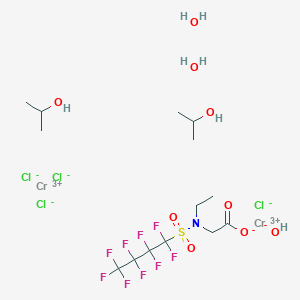![molecular formula C11H10N2 B15346496 6-Methyl-[2,4']bipyridinyl](/img/structure/B15346496.png)
6-Methyl-[2,4']bipyridinyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-[2,4’]bipyridinyl is an organic compound belonging to the bipyridine family, characterized by the presence of two pyridine rings connected by a single bond The addition of a methyl group at the 6-position of one of the pyridine rings distinguishes it from other bipyridines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-[2,4’]bipyridinyl typically involves the coupling of pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to couple a halogenated pyridine with a boronic acid derivative. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted under an inert atmosphere at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of 6-Methyl-[2,4’]bipyridinyl may involve continuous flow processes to enhance efficiency and yield. Catalysts and reaction conditions are optimized to minimize by-products and ensure high purity of the final product. The use of automated systems and real-time monitoring can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-[2,4’]bipyridinyl can undergo various chemical reactions, including:
Oxidation: This compound can be
Properties
Molecular Formula |
C11H10N2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-methyl-6-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H10N2/c1-9-3-2-4-11(13-9)10-5-7-12-8-6-10/h2-8H,1H3 |
InChI Key |
OMHHARPGIJNXSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


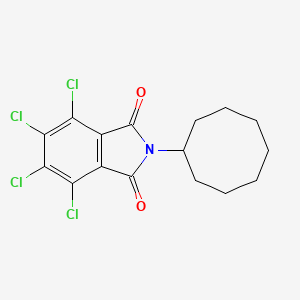
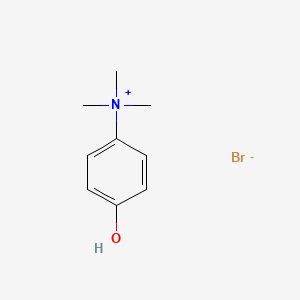

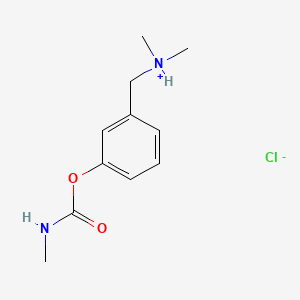
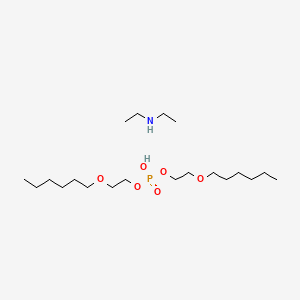
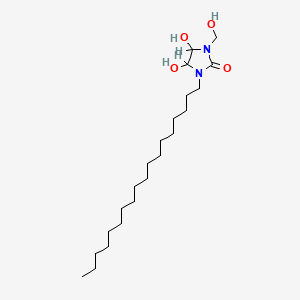
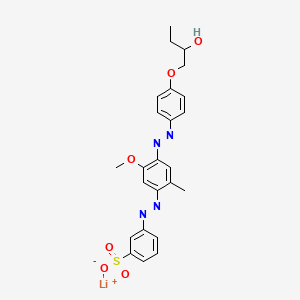
![2-[(2,2-Dimethoxyethyl)sulfanyl]pyridine](/img/structure/B15346463.png)
